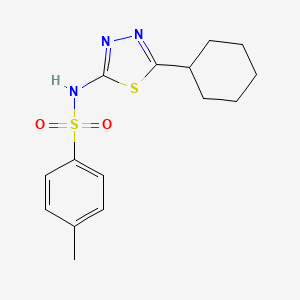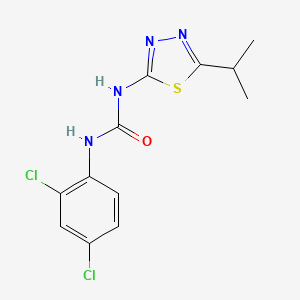![molecular formula C15H12Cl2N2OS B5794656 2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)
2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. Diuron belongs to the family of substituted urea herbicides, which are known for their broad-spectrum activity and long-lasting effects.
Mécanisme D'action
Diuron acts by inhibiting the photosynthesis process in plants, which leads to a reduction in the production of energy. This results in the death of the plant. Diuron is absorbed by the roots and transported to the leaves, where it accumulates and inhibits the photosynthetic process.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on non-target organisms, including aquatic plants, animals, and microorganisms. It can also accumulate in the soil and groundwater, leading to long-term environmental contamination. Diuron has been shown to be toxic to fish, causing damage to their gills and liver. In addition, Diuron has been shown to be toxic to bees, leading to a reduction in their population.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is widely used in laboratory experiments to study the effects of herbicides on plants and other organisms. It is a potent herbicide that is effective at low concentrations, making it a useful tool for researchers. However, the toxic effects of Diuron on non-target organisms can limit its use in some experiments.
Orientations Futures
There are several future directions for research on Diuron. One area of research is the development of safer herbicides that have less impact on the environment and non-target organisms. Another area of research is the study of the long-term effects of Diuron on soil and groundwater. Finally, research is needed to determine the impact of Diuron on human health and its potential as a carcinogen.
Conclusion:
Diuron is a potent herbicide that is widely used in agriculture to control the growth of weeds. It has been extensively studied for its herbicidal properties and its impact on the environment. Diuron acts by inhibiting the photosynthesis process in plants, which leads to a reduction in the production of energy. However, it has been shown to have toxic effects on non-target organisms, including aquatic plants, animals, and microorganisms. Future research is needed to develop safer herbicides and to determine the long-term effects of Diuron on the environment and human health.
Méthodes De Synthèse
Diuron is synthesized by the reaction of 3-methylbenzenamine with 2,4-dichlorobenzoyl isothiocyanate in the presence of a base. The resulting product is then treated with phosgene to form the final compound, Diuron. The synthesis of Diuron is a complex process that requires careful handling of hazardous chemicals and strict adherence to safety protocols.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It is used in the agricultural industry to control the growth of weeds in crops such as cotton, citrus, and sugarcane. In addition, Diuron has also been used to control the growth of algae in water bodies, such as lakes and reservoirs.
Propriétés
IUPAC Name |
2,4-dichloro-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-3-2-4-11(7-9)18-15(21)19-14(20)12-6-5-10(16)8-13(12)17/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUMOFQIJLOPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)
![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)


![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5794645.png)

![N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5794672.png)
![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)
